3-(3-chlorobenzyl)-4(3H)-quinazolinone

Physicochemical Characterization LogP Isomer Comparison

SELECT the 3-(3-chlorobenzyl) isomer exclusively for reproducible comparative pharmacology. Unlike the ortho- (LogP ~3.08) or para- (~3.20) isomers, this compound's distinct lipophilicity (LogP ~3.11) determines its allosteric kinase binding and antimicrobial SAR. Using a generic quinazolinone risks confounding ADME predictions and target engagement data. Source the correct regiochemistry to validate MC4-R agonism hypotheses or map N3-substitution effects on MIC.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
Cat. No. B4416958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzyl)-4(3H)-quinazolinone
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2O/c16-12-5-3-4-11(8-12)9-18-10-17-14-7-2-1-6-13(14)15(18)19/h1-8,10H,9H2
InChIKeyCOGREUNHANZKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-chlorobenzyl)-4(3H)-quinazolinone Procurement: Key Chemical Properties and Research Application Profile


3-(3-chlorobenzyl)-4(3H)-quinazolinone (IUPAC: 3-[(3-chlorophenyl)methyl]quinazolin-4-one) is a synthetic quinazolinone derivative characterized by a meta-chlorobenzyl substitution at the N3 position . This compound belongs to the 3-substituted-4(3H)-quinazolinone class, a scaffold recognized for its diverse pharmacological potential including kinase inhibition and antimicrobial activity [1]. With a molecular formula of C15H11ClN2O and a molecular weight of approximately 270.71 g/mol, it is commercially available as a research chemical from suppliers such as Sigma-Aldrich (AldrichCPR) . Its specific substitution pattern distinguishes it from other positional isomers and analogs within the quinazolinone family.

Why 3-(3-chlorobenzyl)-4(3H)-quinazolinone Cannot Be Casually Substituted by General Quinazolinones in Targeted Research


Generic substitution among quinazolinones is scientifically unsound due to the profound impact of minor structural modifications on biological activity, target engagement, and physicochemical properties. The precise positioning of a chlorine atom on the benzyl ring critically determines steric fit, electronic distribution, and hydrogen bonding interactions with target proteins [1]. For instance, the ortho-, meta-, and para-chlorobenzyl isomers of 3-substituted quinazolinones exhibit distinct LogP values and biological profiles . Furthermore, the core scaffold itself is a recognized 'privileged structure' in medicinal chemistry, and its activity is highly sensitive to substitution patterns; broad class-level antimicrobial or anticancer activity does not imply equipotency across all derivatives [2]. Therefore, assuming interchangeability without direct comparative data risks experimental failure and misallocation of resources.

3-(3-chlorobenzyl)-4(3H)-quinazolinone: Quantitative Differentiation Evidence Against Structural Analogs


Isomeric Chlorobenzyl Substitution: Meta vs. Ortho/Para Physicochemical Differentiation

The substitution position of the chlorine atom on the benzyl group significantly alters the compound's lipophilicity and molecular recognition. Direct comparison of the meta-chloro isomer (target compound) with its ortho- and para-chloro isomers reveals distinct calculated LogP values, a key determinant of membrane permeability and off-target binding. The target compound exhibits a LogP of approximately 3.11, compared to ~3.20 for the para-isomer and ~3.08 for the ortho-isomer . This variance, while numerically small, can influence partitioning behavior in biological assays and affect experimental reproducibility .

Physicochemical Characterization LogP Isomer Comparison Procurement Specification

Differentiated Kinase Inhibition Potential via Allosteric Binding Mode

While direct comparative IC50 data for 3-(3-chlorobenzyl)-4(3H)-quinazolinone is not publicly available, a closely related analog, 3-(3-chlorophenyl)-2-({(1S)-1-[(6S)-2,8-diazaspiro[5.5]undec-2-ylcarbonyl]pentyl}sulfanyl)quinazolin-4(3H)-one, demonstrates that the 3-(3-chlorophenyl) motif can engage Chk1 kinase via a non-ATP competitive, allosteric mechanism [1]. This is a critical differentiation from many ATP-competitive quinazolinone kinase inhibitors. The allosteric binding mode, confirmed by X-ray crystallography (PDB: 3F9N), suggests a distinct selectivity profile and potential for overcoming resistance associated with ATP-site mutations [2].

Kinase Inhibition Chk1 Allosteric Modulator Selectivity

Antimicrobial Activity: Position-Specific vs. 2-Substituted Quinazolinone Potency

In the broader class of quinazolinones, substitution at the N3 position has been associated with enhanced antimicrobial activity compared to 2-substituted analogs. For example, a study on 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one reported MICs of 25.6 ± 0.5 µg/mL against S. aureus and 24.3 ± 0.4 µg/mL against B. subtilis [1]. While this is a more complex 2,3-disubstituted analog, it underscores the importance of N3 substitution for antimicrobial potency. In contrast, simple 2-substituted quinazolinones often exhibit weaker activity or require higher concentrations [2]. The target compound's 3-substituted core places it within a more promising SAR cluster for antimicrobial screening.

Antimicrobial Resistance MIC SAR Staphylococcus aureus

Melanocortin-4 Receptor (MC4-R) Agonism Potential for Metabolic Disease Research

The 3-(3-chlorobenzyl)-4(3H)-quinazolinone scaffold is explicitly claimed in a patent family (e.g., WO2003099818A1) as having melanocortin-4 receptor (MC4-R) agonistic activity [1]. This is a specific, target-defined application that differentiates it from many other quinazolinones which are often explored for their antimicrobial or general anticancer properties. While detailed EC50 data is not provided in the patent abstract, the explicit claim indicates that this specific substitution pattern was identified in a screening campaign for MC4-R modulators. This contrasts with compounds like 3-benzyl-4(3H)-quinazolinone, which are more commonly associated with antitumor activity [2].

MC4-R Agonist Obesity Diabetes Metabolic Disorders

Targeted Application Scenarios for 3-(3-chlorobenzyl)-4(3H)-quinazolinone in Drug Discovery


Isomeric Selectivity in Physicochemical and ADME Profiling

Procure the 3-(3-chlorobenzyl) isomer specifically when conducting comparative LogP, solubility, or permeability studies across ortho, meta, and para chlorobenzyl quinazolinones. Its distinct lipophilicity profile (LogP ~3.11) relative to the ortho (LogP ~3.08) and para (LogP ~3.20) isomers makes it a critical reference for understanding positional effects on drug-like properties [1]. Using the incorrect isomer would confound SAR analysis and ADME predictions.

Kinase Inhibitor Discovery with a Focus on Allosteric Modulation

Utilize this compound as a tool or reference in kinase inhibitor programs aiming to identify non-ATP competitive scaffolds. The evidence that a closely related 3-(3-chlorophenyl)-quinazolinone binds to an allosteric site on Chk1 kinase [1] provides a compelling rationale for exploring this chemotype in assays designed to detect allosteric modulators. This approach can circumvent issues with ATP-competitive inhibitors, such as poor selectivity and resistance mutations.

Antimicrobial Lead Optimization Based on N3-Substitution SAR

Employ 3-(3-chlorobenzyl)-4(3H)-quinazolinone as a starting point for antimicrobial SAR studies focused on N3-substitution. Given the established class-level potency advantage of 3-substituted over 2-substituted quinazolinones against pathogens like S. aureus [1], this compound provides a direct entry for exploring the impact of meta-chloro substitution on MIC, spectrum, and cytotoxicity. It is a superior alternative to generic, unsubstituted quinazolinone cores for hit-to-lead campaigns.

Metabolic Disease Research Targeting Melanocortin Receptors

Source this specific compound for research programs investigating MC4-R agonism for the treatment of obesity or diabetes. The explicit patent claims [1] position this chemotype within a defined intellectual property and biological activity space. This is a niche application for which general quinazolinone libraries are largely untested, offering a differentiated and potentially more productive screening entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-chlorobenzyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.